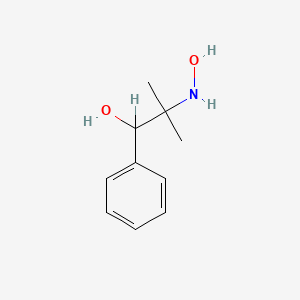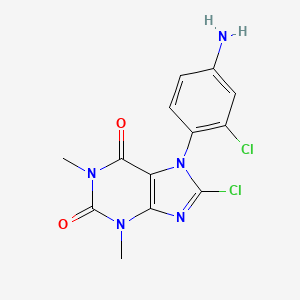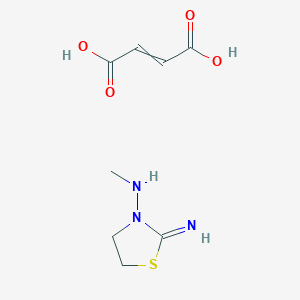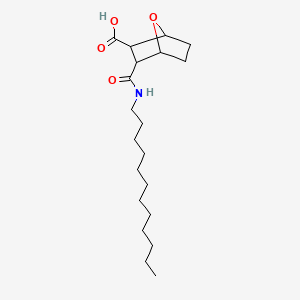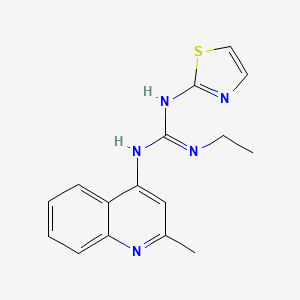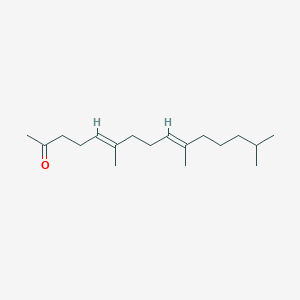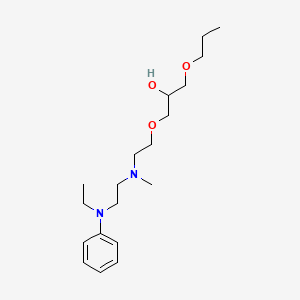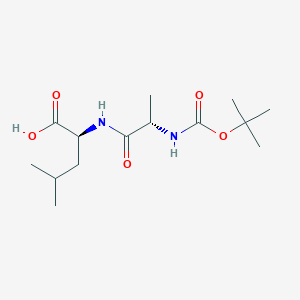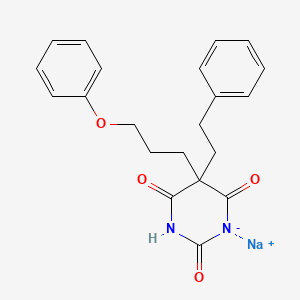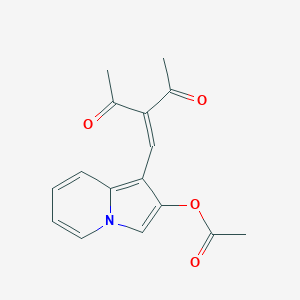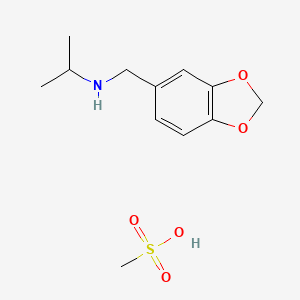
1,3-Benzodioxole-5-methanamine, N-(1-methylethyl)-, methanesulfonate (salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxole-5-methanamine, N-(1-methylethyl)-, methanesulfonate (salt) is a chemical compound with a complex structure It is known for its unique properties and applications in various scientific fields
Preparation Methods
The synthesis of 1,3-Benzodioxole-5-methanamine, N-(1-methylethyl)-, methanesulfonate (salt) involves several steps. The primary synthetic route includes the reaction of 1,3-benzodioxole with methanamine and N-(1-methylethyl)-, followed by the addition of methanesulfonate to form the salt. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale production.
Chemical Reactions Analysis
1,3-Benzodioxole-5-methanamine, N-(1-methylethyl)-, methanesulfonate (salt) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can also be performed, leading to the formation of reduced derivatives.
Substitution: Substitution reactions are common, where different functional groups can replace the existing ones. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Benzodioxole-5-methanamine, N-(1-methylethyl)-, methanesulfonate (salt) has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on certain medical conditions.
Industry: It is used in the production of various industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole-5-methanamine, N-(1-methylethyl)-, methanesulfonate (salt) involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to a cascade of biochemical reactions. These interactions can result in various physiological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
1,3-Benzodioxole-5-methanamine, N-(1-methylethyl)-, methanesulfonate (salt) can be compared with other similar compounds, such as:
- 1,3-Benzodioxole-5-methanamine, N-(1-methylethyl)-, acetate (salt)
- 1,3-Benzodioxole-5-methanamine, N-(1-methylethyl)-, (E)-2-butenedioate (salt) These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of 1,3-Benzodioxole-5-methanamine, N-(1-methylethyl)-, methanesulfonate (salt) lies in its specific methanesulfonate group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
72156-43-5 |
|---|---|
Molecular Formula |
C12H19NO5S |
Molecular Weight |
289.35 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine;methanesulfonic acid |
InChI |
InChI=1S/C11H15NO2.CH4O3S/c1-8(2)12-6-9-3-4-10-11(5-9)14-7-13-10;1-5(2,3)4/h3-5,8,12H,6-7H2,1-2H3;1H3,(H,2,3,4) |
InChI Key |
UFMIKHFEFYUONZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=CC2=C(C=C1)OCO2.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



